molecular formula C16H21NO2 B5620695 4-[3-(4-isopropylphenyl)acryloyl]morpholine

4-[3-(4-isopropylphenyl)acryloyl]morpholine

Cat. No. B5620695
M. Wt: 259.34 g/mol
InChI Key: VUASPJWAJKVXRW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves various chemical pathways and precursors. For instance, derivatives of 4-isobutylphenyl-2-propionic acid (Ibuprofen) have been synthesized by binding the drug to polymers like poly(N-acryloyl morpholine) through ester linkages, demonstrating the versatility and reactivity of morpholine and acryloyl-containing compounds (Sartore et al., 1997).

Molecular Structure Analysis

Spectroscopic and quantum chemical studies, such as those on 4-acryloyl morpholine, reveal insights into the molecular structure through Fourier transform infrared (FTIR) and FT-Raman spectra, alongside ab initio and DFT analyses. These studies illuminate the geometrical parameters, vibrational characteristics, and the effects of acryloyl groups on morpholine rings, providing a deep understanding of the molecule's structure (Arjunan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives, such as the synthesis of acrylamido-4-(2-aminoethyl)morpholine, demonstrate the compound's ability to undergo transformations under specific conditions, showcasing its reactivity and potential for forming various derivatives with unique properties (Şenel et al., 2002).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as those synthesized through radical polymerization, like poly(sodium 4-styrene sulfonate-co-4-acryloyl morpholine), reveal important characteristics like solubility, mechanical strength, and thermal behavior. These properties are crucial for understanding the material's behavior in various environments and applications (Rivas & Muñoz, 2009).

Chemical Properties Analysis

The chemical properties of morpholine derivatives can be understood through studies on their synthesis and characterization. For example, the synthesis of poly(acryloyl morpholine) xerogel networks and their use in catalytic activities in aqueous-organic media demonstrate the compound's reactivity and potential for chemical modification, offering insights into its chemical behavior and interactions (Epton et al., 1977).

Safety and Hazards

The safety data sheet for morpholine, a component of 4-[3-(4-isopropylphenyl)acryloyl]morpholine, indicates that it is flammable and corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility .

Future Directions

The future directions for 4-[3-(4-isopropylphenyl)acryloyl]morpholine could involve its use in the synthesis of hydrogels for drug delivery, photocurable materials for 3D bioprinting, and display devices . Its applications in the field of adhesives, biocompatible coatings, and drug delivery systems could also be further explored .

properties

IUPAC Name

(E)-1-morpholin-4-yl-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-13(2)15-6-3-14(4-7-15)5-8-16(18)17-9-11-19-12-10-17/h3-8,13H,9-12H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUASPJWAJKVXRW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[3-(4-Isopropylphenyl)acryloyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.